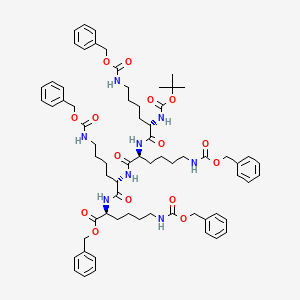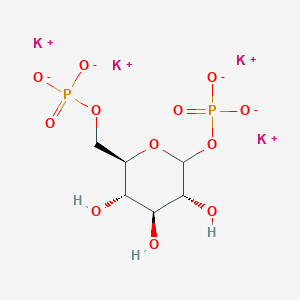![molecular formula C6HBrF2N2S B1494978 4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1494978.png)
4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole is a fluorinated benzothiadiazole derivative. This compound is known for its unique chemical properties and is widely used in the field of organic electronics, particularly in the synthesis of conjugated polymers for organic photovoltaics and light-emitting diodes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves the bromination and fluorination of benzothiadiazole derivatives. One common method includes the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with fluorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of conjugated polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as morpholine or piperidine are used under mild conditions to achieve substitution.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in coupling reactions, often conducted in organic solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which are key intermediates in the synthesis of advanced materials for organic electronics .
Aplicaciones Científicas De Investigación
4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of high-performance organic photovoltaics and light-emitting diodes due to its excellent electron-withdrawing properties.
Polymer Chemistry: This compound serves as a building block for the synthesis of conjugated polymers with low band gaps, enhancing the efficiency of polymer-based solar cells.
Material Science: Researchers utilize this compound to design new materials with tailored electronic properties for various applications, including sensors and transistors.
Mecanismo De Acción
The mechanism by which 4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its electron-withdrawing nature. This property is crucial for improving the open-circuit voltage and overall efficiency of organic photovoltaic devices .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Similar in structure but lacks the fluorine atoms, resulting in different electronic properties.
5-Bromo-2,1,3-benzothiadiazole: Another brominated derivative with distinct reactivity and applications.
4-Bromo-3-chloro-5,7-difluoroquinoline: A related compound with additional chlorine atoms, used in different chemical contexts.
Uniqueness
4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole stands out due to its dual bromine and fluorine substitutions, which confer unique electronic properties. This makes it particularly valuable in the synthesis of high-performance materials for organic electronics, where precise control over electronic properties is essential .
Propiedades
IUPAC Name |
4-bromo-5,6-difluoro-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF2N2S/c7-4-5(9)2(8)1-3-6(4)11-12-10-3/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCBAPOTJSREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C2=NSN=C21)Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,6,9-trimethylidene-2-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate](/img/structure/B1494900.png)
![1-Amino-4-[3-(2,3-dibromopropionylamino)-5-(sodiooxysulfonyl)-2,4,6-trimethylphenylamino]-9,10-dioxoanthracene-2-sulfonic acid sodium salt](/img/structure/B1494905.png)




![Camptothecin, [(G)3H]](/img/structure/B1494920.png)






